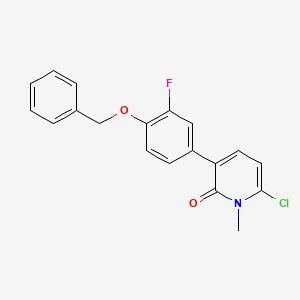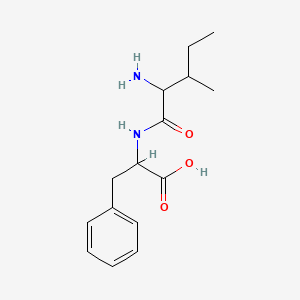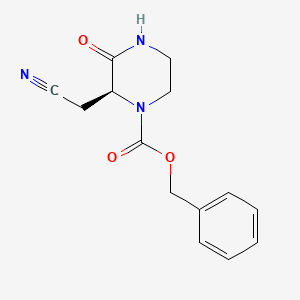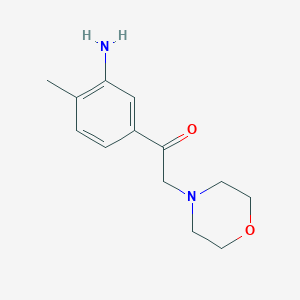
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone is an organic compound with a complex structure that includes an amino group, a methyl group, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction conditions and improved yields . The reaction conditions often include the use of specific acylating reagents and controlled temperatures to ensure the selective acylation of the desired amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow systems to maximize efficiency and yield. The use of microreactor technology can significantly enhance the selectivity and conversion rates of the acylation reaction, making the process more cost-effective and scalable .
化学反应分析
Types of Reactions
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
科学研究应用
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals and has potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar structure but differs in its functional groups and applications.
4-Methyl-3-nitroaniline: Another related compound with different reactivity and uses in chemical synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical and biological applications.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-(3-amino-4-methylphenyl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-3-11(8-12(10)14)13(16)9-15-4-6-17-7-5-15/h2-3,8H,4-7,9,14H2,1H3 |
InChI 键 |
YQMDXWXDLMDCTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)CN2CCOCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


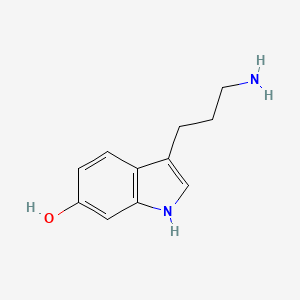
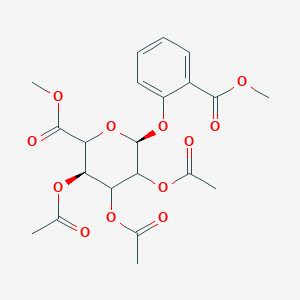
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)
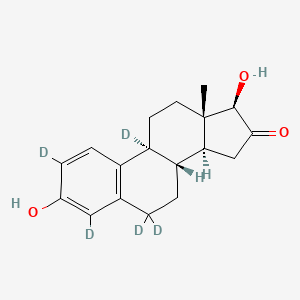
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
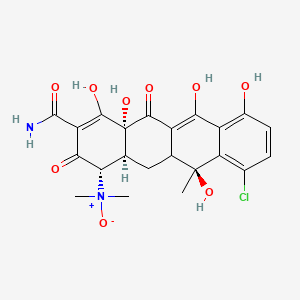

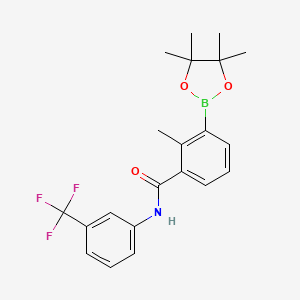
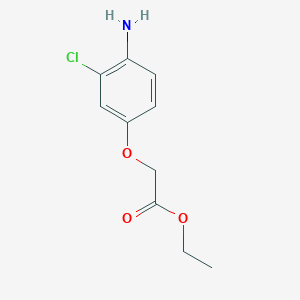
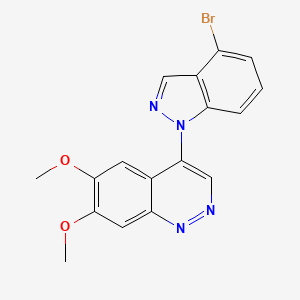
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
